N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate
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Overview
Description
N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring substituted with a dichloropyrimidine moiety and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine intermediate, which is then reacted with 2,4-dichloropyrimidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloropyrimidine moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce the corresponding amine derivative.
Scientific Research Applications
N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
Uniqueness
N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate is unique due to its specific substitution pattern on the piperidine ring and the presence of the dichloropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H21Cl2N4O2- |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-15(2,3)21(14(22)23)11-4-6-20(7-5-11)9-10-8-18-13(17)19-12(10)16/h8,11H,4-7,9H2,1-3H3,(H,22,23)/p-1 |
InChI Key |
UWDHRTBWKSRPLZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N(C1CCN(CC1)CC2=CN=C(N=C2Cl)Cl)C(=O)[O-] |
Origin of Product |
United States |
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